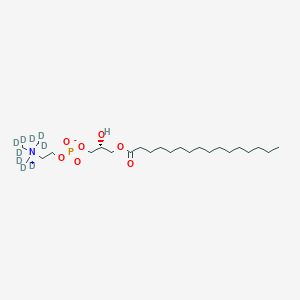

1-Palmitoyl-sn-glycero-3-phosphocholine-d9

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

[(2R)-3-hexadecanoyloxy-2-hydroxypropyl] 2-[tris(trideuteriomethyl)azaniumyl]ethyl phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H50NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24(27)30-21-23(26)22-32-33(28,29)31-20-19-25(2,3)4/h23,26H,5-22H2,1-4H3/t23-/m1/s1/i2D3,3D3,4D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASWBNKHCZGQVJV-MLGUWGKUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[N+](CCOP(=O)([O-])OC[C@@H](COC(=O)CCCCCCCCCCCCCCC)O)(C([2H])([2H])[2H])C([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H50NO7P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Palmitoyl-sn-glycero-3-phosphocholine-d9

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, experimental applications, and biological significance of 1-Palmitoyl-sn-glycero-3-phosphocholine-d9 (16:0 Lyso PC-d9). This deuterated lysophosphatidylcholine is a critical tool in lipidomics, serving as an internal standard for the accurate quantification of its non-deuterated counterpart, 1-palmitoyl-sn-glycero-3-phosphocholine (16:0 Lyso-PC), a key signaling molecule in various physiological and pathological processes.

Core Chemical Properties

This compound is a synthetic, isotopically labeled version of a naturally occurring lysophospholipid. The deuterium labeling provides a distinct mass signature for mass spectrometry-based quantification, without significantly altering its chemical behavior.

| Property | Value | Citation(s) |

| Molecular Formula | C₂₄H₄₁D₉NO₇P | [1][2] |

| Molecular Weight | 504.69 g/mol | [1] |

| CAS Number | 17364-16-8 (unlabeled) | [1] |

| Purity | ≥99% deuterated forms (d₁-d₉) | [2] |

| Appearance | White solid | [3] |

| Storage Conditions | -20°C | [2] |

| Long-term Stability | ≥ 4 years (at -20°C) | [2][4] |

| Solubility | DMF: 10 mg/ml, DMSO: 10 mg/ml, Ethanol: 10 mg/ml, PBS (pH 7.2): 10 mg/ml | [2] |

Biological Significance and Signaling Pathways

1-Palmitoyl-sn-glycero-3-phosphocholine, the non-deuterated analog, is an intermediate in the metabolism of phosphatidylcholine and a bioactive lipid mediator.[5] It is involved in a multitude of cellular processes and its dysregulation is implicated in various diseases. Lysophosphatidylcholines (LPCs) exert their effects through complex signaling pathways, often initiated by binding to G protein-coupled receptors (GPCRs) and Toll-like receptors (TLRs).[6][7][8]

LPC signaling can lead to the activation of downstream effectors such as protein kinase C (PKC), nuclear factor kappa-B (NF-κB), and extracellular signal-regulated kinase (ERK).[5][6] These pathways can modulate a wide range of cellular responses, including inflammation, cell proliferation, and migration.[5][7] For instance, LPC can induce the expression of adhesion molecules like ICAM-1 and VCAM-1 in endothelial cells, a key step in the development of atherosclerosis.[8]

Experimental Protocols

The deuterated standard is primarily used in quantitative mass spectrometry. Below are representative protocols for its application and the analysis of its non-deuterated counterpart.

Protocol 1: Analysis of Acyl Migration and Hydrolysis by UPLC-MS

This method is crucial for assessing the stability of LPCs in solution, as they can undergo acyl migration to form the sn-2 isomer or hydrolysis to yield glycerophosphocholine and a free fatty acid.[9]

Instrumentation:

-

Ultra-Performance Liquid Chromatography (UPLC) system

-

Mass Spectrometer (e.g., Q-TOF or Triple Quadrupole) with an electrospray ionization (ESI) source

Chromatographic Conditions:

-

Column: C18 reversed-phase column

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile/Isopropanol (50:50, v/v) with 0.1% formic acid

-

Gradient: A typical gradient starts at 60% B, increases to 100% B over 10 minutes, holds for 5 minutes, and then re-equilibrates.[9]

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

Mass Spectrometry Conditions:

-

Ionization Mode: Positive ESI for LPC isomers and negative ESI for palmitic acid.[9]

-

Capillary Voltage: 3.0 kV

-

Source Temperature: 120°C

-

Desolvation Temperature: 350°C

-

Data Acquisition: Full scan mode for identification and Multiple Reaction Monitoring (MRM) for quantification.

Protocol 2: Lipid Extraction from Human Plasma (Bligh & Dyer Method)

This is a classic method for extracting total lipids from a biological matrix prior to LC-MS/MS analysis.[10]

Materials:

-

Human plasma (EDTA-treated)

-

Chloroform

-

Methanol

-

0.9% NaCl solution

-

Internal standard solution (this compound in methanol)

-

Glass centrifuge tubes

Procedure:

-

To a glass centrifuge tube, add 100 µL of human plasma.

-

Add a known amount of the internal standard solution (e.g., 10 µL of 1 mg/mL this compound in methanol).

-

Add 375 µL of a chloroform:methanol (1:2, v/v) mixture and vortex thoroughly.

-

Add 125 µL of chloroform and vortex.

-

Add 125 µL of 0.9% NaCl solution and vortex.

-

Centrifuge at 2000 rpm for 10 minutes to separate the phases.

-

Carefully collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.

-

Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of methanol) for LC-MS/MS analysis.[11]

Protocol 3: TLC for Rapid Qualitative Assessment

Thin-layer chromatography (TLC) can be used for a quick, qualitative check of purity.[12]

Materials:

-

LPC standard

-

Silica gel TLC plates

-

Developing solvent (e.g., chloroform:methanol:water, 65:25:4 v/v/v)

-

Visualization reagent (e.g., iodine vapor or a phosphorus-specific stain)

Procedure:

-

Dissolve the LPC standard in a small amount of chloroform:methanol (1:1 v/v).

-

Spot the solution onto the baseline of a silica gel TLC plate.

-

Place the plate in a developing tank containing the developing solvent.

-

Allow the solvent to migrate up the plate.

-

Remove the plate, dry it, and visualize the spots using the chosen reagent. Purity is assessed by the presence of a single spot.

Degradation Pathways

Understanding the stability of 1-Palmitoyl-sn-glycero-3-phosphocholine is critical for accurate experimental results. The primary degradation pathways are acyl migration and hydrolysis, which are influenced by pH and temperature.[9]

Conclusion

This compound is an indispensable tool for researchers in the field of lipidomics. Its well-defined chemical properties and isotopic labeling allow for precise and accurate quantification of its biologically active, non-deuterated analog. A thorough understanding of its stability, handling, and appropriate use in established experimental protocols is paramount for generating reliable and reproducible data in studies of lipid signaling and metabolism.

References

- 1. scbt.com [scbt.com]

- 2. caymanchem.com [caymanchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Effect of lysophosphatidylcholine on transmembrane signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. An Updated Review of Lysophosphatidylcholine Metabolism in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

The Role of 1-Palmitoyl-sn-glycero-3-phosphocholine-d9 in Advancing Lipidomic Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Palmitoyl-sn-glycero-3-phosphocholine-d9 (LPC 16:0-d9) is a deuterated analog of the naturally occurring lysophosphatidylcholine, 1-palmitoyl-sn-glycero-3-phosphocholine (LPC 16:0). Its primary and critical application in the fields of lipidomics, clinical research, and drug development is as an internal standard for quantitative analysis by mass spectrometry. The incorporation of nine deuterium atoms on the palmitoyl chain results in a mass shift, allowing it to be distinguished from its endogenous, non-labeled counterpart while maintaining nearly identical chemical and physical properties. This characteristic is paramount for correcting for variability during sample preparation and analysis, thereby enabling accurate and precise quantification of LPC 16:0 and other related lysophosphatidylcholines in complex biological matrices.

This technical guide provides an in-depth overview of the application of this compound, with a focus on its use in quantitative lipidomics. We will detail experimental protocols for lipid extraction, provide key quantitative data for analytical method validation, and illustrate the experimental workflow.

Core Application: Internal Standard in Mass Spectrometry

The fundamental principle behind using a stable isotope-labeled internal standard like LPC 16:0-d9 is isotope dilution mass spectrometry (ID-MS). A known amount of the deuterated standard is spiked into a biological sample at the earliest stage of processing. Because the deuterated and non-deuterated forms exhibit similar behavior during extraction, derivatization, and ionization, any sample loss or variation in instrument response will affect both compounds proportionally. By measuring the ratio of the signal from the endogenous analyte to the deuterated internal standard, a highly accurate and precise quantification can be achieved.

Data Presentation: Quantitative Parameters for Analytical Method Validation

The following table summarizes key quantitative parameters that are essential for the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of lysophosphatidylcholines using a deuterated internal standard.

| Parameter | Typical Value/Range | Description |

| Internal Standard Concentration | 60 ng/mL | The concentration of the deuterated internal standard spiked into the sample.[1] |

| **Linearity (R²) ** | > 0.99 | The coefficient of determination for the calibration curve, indicating the linearity of the response over a given concentration range. |

| Linearity Range | 50 - 2000 ng/mL | The concentration range over which the method is shown to be linear, accurate, and precise.[1] |

| Intra-day Precision (CV%) | < 15% | The relative standard deviation of measurements of a quality control sample within the same day, indicating the precision of the method. |

| Inter-day Precision (CV%) | < 15% | The relative standard deviation of measurements of a quality control sample on different days, indicating the reproducibility of the method. |

| Accuracy (% Bias) | Within ±15% | The closeness of the measured value to the true value, expressed as the percentage difference. |

| Recovery | 70.5% - 107.0% | The efficiency of the extraction process, determined by comparing the analyte signal in a pre-extraction spiked sample to a post-extraction spiked sample.[1] |

Experimental Protocols

Accurate quantification of lysophosphatidylcholines is highly dependent on the efficiency and reproducibility of the lipid extraction method. Below are two widely used protocols for lipid extraction from biological matrices, incorporating the use of this compound as an internal standard.

Protocol 1: Modified Bligh & Dyer Method for Plasma

This method is a classic liquid-liquid extraction technique suitable for a variety of biological samples, including plasma.

Materials:

-

Plasma sample

-

This compound internal standard solution (in methanol)

-

Chloroform

-

Methanol

-

0.9% NaCl solution or ultrapure water

-

Glass centrifuge tubes

Procedure:

-

To a glass centrifuge tube, add 100 µL of plasma.

-

Add a known amount of the this compound internal standard solution (e.g., 10 µL of a 1 mg/mL solution in methanol).

-

Add 375 µL of a 1:2 (v/v) chloroform:methanol mixture.

-

Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.

-

Add 125 µL of chloroform and vortex for 1 minute.

-

Add 125 µL of 0.9% NaCl solution and vortex for 1 minute to induce phase separation.

-

Centrifuge the sample at 2,000 x g for 10 minutes at 4°C to achieve clear phase separation.

-

Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette.

-

Dry the collected organic phase under a gentle stream of nitrogen.

-

Reconstitute the dried lipid extract in a suitable solvent (e.g., 100 µL of methanol or mobile phase) for LC-MS/MS analysis.

Protocol 2: Methyl-tert-butyl ether (MTBE) Method for Tissue

This method offers a safer alternative to the Bligh & Dyer method, as it uses the less toxic solvent MTBE. It is particularly effective for tissue samples.

Materials:

-

Tissue sample (e.g., liver, brain)

-

This compound internal standard solution (in methanol)

-

Methanol (pre-chilled)

-

MTBE

-

Ultrapure water (pre-chilled)

-

Homogenizer

-

Glass centrifuge tubes

Procedure:

-

Weigh approximately 20 mg of frozen tissue and place it in a suitable homogenization tube.

-

Add 200 µL of ice-cold methanol and a known amount of the this compound internal standard.

-

Homogenize the tissue until a uniform suspension is achieved.

-

Add 750 µL of MTBE to the homogenate.

-

Vortex the mixture for 10 seconds and then shake for 1 hour at 4°C.

-

Add 187.5 µL of ice-cold ultrapure water to induce phase separation.

-

Vortex for 10 seconds and then centrifuge at 14,000 x g for 2 minutes at 4°C.[2]

-

Carefully collect the upper organic phase (MTBE layer) containing the lipids.

-

Dry the collected organic phase under a gentle stream of nitrogen.

-

Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis.

Mandatory Visualization

Lipidomics Workflow using a Deuterated Internal Standard

Caption: A typical lipidomics workflow for the quantification of lysophosphatidylcholines.

Logical Relationship of Isotope Dilution Mass Spectrometry

Caption: The principle of accurate quantification using an internal standard.

Conclusion

This compound is an indispensable tool for researchers and scientists engaged in quantitative lipidomics. Its use as an internal standard in conjunction with robust extraction protocols and sensitive LC-MS/MS analysis allows for the accurate and precise measurement of lysophosphatidylcholines in various biological samples. The methodologies and data presented in this guide provide a solid foundation for the development and validation of analytical methods aimed at elucidating the roles of these important lipids in health and disease, and for the development of novel therapeutic interventions.

References

An In-depth Technical Guide to Lysophosphatidylcholine Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core signaling pathways activated by lysophosphatidylcholine (LPC). It is designed to serve as a detailed resource for researchers, scientists, and professionals involved in drug development who are interested in the multifaceted roles of LPC in health and disease. This document summarizes key experimental findings, presents quantitative data for comparative analysis, details relevant experimental protocols, and visualizes the associated signaling pathways and workflows.

Introduction to Lysophosphatidylcholine (LPC)

Lysophosphatidylcholine (LPC) is a bioactive phospholipid that acts as a signaling molecule in a wide array of physiological and pathological processes.[1][2][3] It is a major component of oxidized low-density lipoprotein (ox-LDL) and is implicated in the pathophysiology of various diseases, including atherosclerosis, inflammation, cancer, and chronic pain.[1][2][3][4] LPC is generated through the enzymatic hydrolysis of phosphatidylcholine by phospholipase A2 (PLA2) or by the action of lecithin-cholesterol acyltransferase (LCAT).[3][5] Its biological effects are mediated through interactions with specific cell surface receptors, primarily G protein-coupled receptors (GPCRs), as well as through receptor-independent mechanisms.[1][3][6]

This guide will focus on the receptor-mediated signaling pathways of LPC, with a particular emphasis on the G2A (GPR132), GPR55, and GPR4 receptors.

Quantitative Data on LPC Signaling

The following tables summarize key quantitative data related to LPC concentrations and its interaction with its receptors.

Table 1: Plasma Concentrations of Lysophosphatidylcholine

| Condition | LPC Concentration | Reference(s) |

| Healthy Individuals | 125 - 300 µM | [5][7][8] |

| Cancer Patients | Decreased levels observed | [5][8] |

| Cardiovascular Diseases | Increased levels in modified LDL | [7] |

| Diabetes | Decreased levels observed | [8] |

| Rheumatoid Arthritis | Decreased levels observed | [8] |

| Alzheimer's Disease | Decreased levels observed | [8] |

Table 2: Ligand Affinities for LPC Receptors

| Receptor | Ligand | Affinity Metric | Value | Reference(s) |

| G2A | Lysophosphatidylcholine (LPC) | High Affinity Ligand (Kd not specified) | - | [9][10] |

| GPR55 | Lysophosphatidylinositol (LPI) | EC50 | 1.2 µM | [11] |

| GPR55 | SR141716A (Rimonabant) | EC50 | 3.9 µM | [11] |

| GPR55 | AM251 | EC50 | 9.6 µM | [11] |

| GPR55 | 2-arachidonoyl-sn-glycero-3-phosphoinositol (2-AGPI) | More potent than LPI | - | [12] |

| GPR55 | O-1602 | - | 100 nM (concentration used) | [13] |

| Autotaxin (ATX) | HA155 (inhibitor) | IC50 | 6 ± 0.8 nM | [14] |

| Autotaxin (ATX) | THC (inhibitor) | EC50 (ATX-β) | 1025 ± 138 nM | [14] |

| Autotaxin (ATX) | THC (inhibitor) | EC50 (ATX-γ) | 407 ± 67 nM | [14] |

Core Signaling Pathways of Lysophosphatidylcholine

LPC exerts its cellular effects by activating a number of distinct signaling cascades. The most well-characterized of these are initiated by the GPCRs G2A and GPR55.

G2A (GPR132) Signaling Pathway

G2A is a high-affinity receptor for LPC that is expressed in various immune cells, including lymphocytes.[9][10] Activation of G2A by LPC has been shown to be involved in cell migration, apoptosis, and immune regulation.[4] While some studies suggest LPC is a direct agonist, others propose it regulates G2A signaling by modulating its cell surface expression.[4][15]

Key downstream signaling events of the G2A pathway include:

-

G Protein Coupling: G2A couples to multiple G proteins, including Gαs, Gαq, and Gα13.[10]

-

Intracellular Calcium Mobilization: LPC binding to G2A triggers an increase in intracellular calcium concentration.[4][9]

-

ERK Activation: The LPC-G2A axis leads to the activation of the Extracellular signal-Regulated Kinase (ERK)/MAPK pathway.[4]

-

NF-κB Activation: G2A activation can potentiate the activation of the NF-κB transcription factor.[10]

-

Apoptosis: G2A signaling in response to LPC can modulate programmed cell death.[16]

References

- 1. researchgate.net [researchgate.net]

- 2. Modulation of l-α-Lysophosphatidylinositol/GPR55 Mitogen-activated Protein Kinase (MAPK) Signaling by Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Autotaxin (ATX) Activity Assay Service - Echelon Biosciences [echelon-inc.com]

- 4. benchchem.com [benchchem.com]

- 5. Plasma lyso-phosphatidylcholine concentration is decreased in cancer patients with weight loss and activated inflammatory status - PMC [pmc.ncbi.nlm.nih.gov]

- 6. GPR55 - Wikipedia [en.wikipedia.org]

- 7. An Updated Review of Lysophosphatidylcholine Metabolism in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An Updated Review of Pro- and Anti-Inflammatory Properties of Plasma Lysophosphatidylcholines in the Vascular System - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Lysophosphatidylcholine as a ligand for the immunoregulatory receptor G2A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The lysophospholipid receptor G2A activates a specific combination of G proteins and promotes apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Screening for Selective Ligands for GPR55 - Antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Pharmacological Characterization of GPR55, A Putative Cannabinoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cannabinoid- and lysophosphatidylinositol-sensitive receptor GPR55 boosts neurotransmitter release at central synapses - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. G2A is a proton-sensing G-protein-coupled receptor antagonized by lysophosphatidylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

The Pivotal Role of 1-Palmitoyl-sn-glycero-3-phosphocholine in Shaping Membrane Dynamics: A Technical Guide

Abstract: 1-Palmitoyl-sn-glycero-3-phosphocholine (LPC 16:0), a lysophospholipid generated from the hydrolysis of phosphatidylcholine, is a critical modulator of cell membrane dynamics and signaling.[1] Its amphipathic nature, with a single acyl chain, imparts unique biophysical properties that significantly influence membrane fluidity, permeability, and curvature.[1] Beyond its structural role, LPC 16:0 is a potent signaling molecule, implicated in a myriad of cellular processes ranging from inflammation and pain signaling to metabolic regulation. This technical guide provides an in-depth exploration of the multifaceted roles of LPC 16:0 in membrane biology, offering a comprehensive resource for researchers, scientists, and drug development professionals. We delve into its effects on membrane properties, its involvement in cellular signaling, and its applications in drug development, presenting detailed experimental protocols and quantitative data to facilitate further investigation.

Introduction: The Significance of a Single Chain

Lysophospholipids, including LPC 16:0, are key intermediates in lipid metabolism.[1] Unlike their diacyl counterparts which have a cylindrical shape, the "inverted cone" shape of lysophospholipids, resulting from a large polar headgroup and a single acyl chain, introduces localized disruptions in the lipid bilayer.[1] This leads to profound changes in membrane architecture and function. LPC 16:0, with its saturated 16-carbon palmitoyl chain, is one of the most common lysophospholipids in biological membranes and is formed by the hydrolysis of phosphatidylcholine by phospholipase A2 (PLA2).[1][2][3][4] It plays a vital role in numerous cellular processes, acting as both a structural modifier of the membrane and a first messenger in complex signaling cascades.

Biophysical Functions of LPC 16:0 in Cellular Membranes

The incorporation of LPC 16:0 into a lipid bilayer significantly alters its physical and chemical characteristics. These alterations are fundamental to its physiological and pathological roles.[1]

Membrane Fluidity and Permeability

LPC 16:0 is known to increase membrane fluidity and permeability.[1] The presence of this cone-shaped lipid disrupts the ordered packing of cylindrical diacyl phospholipids, creating transient pores and increasing the mobility of neighboring lipid molecules.[1] This disruption of the van der Waals interactions between lipid tails effectively decreases membrane viscosity.[5]

Membrane Curvature and Dynamics

The molecular geometry of LPC 16:0 promotes positive membrane curvature, a geometric feature essential for membrane budding, vesiculation, and fission events.[1][6][7] Conversely, it can inhibit processes that require negative curvature, such as membrane fusion.[1] This ability to modulate curvature is critical for cellular trafficking and organelle morphology.

LPC 16:0 as a Signaling Molecule

LPC 16:0 is not merely a structural component of membranes; it is also a potent signaling molecule that influences a variety of cellular pathways, often through receptor-mediated mechanisms.

G-Protein Coupled Receptor (GPCR) Signaling

LPC 16:0 is a ligand for several G-protein coupled receptors (GPCRs), including GPR4 and GPR119, initiating diverse downstream signaling cascades.[8]

-

GPR119: Primarily coupled to the Gαs pathway, its activation by LPC 16:0 stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[8] This pathway is particularly relevant in metabolic regulation, promoting insulin and glucagon-like peptide-1 (GLP-1) secretion.[8]

-

GPR4: This receptor can couple to both Gαs and Gα12/13 proteins.[8] Consequently, LPC 16:0 binding can initiate both cAMP-dependent signaling and activation of the RhoA pathway, which is involved in regulating the actin cytoskeleton and cell migration.[8]

Inflammatory and Pain Signaling

LPC 16:0 is a major component of oxidized low-density lipoprotein (ox-LDL) and is a key mediator in inflammatory processes, particularly in the pathogenesis of atherosclerosis.[1][3][9] It can induce the expression of adhesion molecules, chemokines, and cytokines in various cell types.[10][11][12] The signaling can occur through membrane distortion, calcium influx, and subsequent activation of protein kinase C (PKC) and NF-κB pathways.[1][11]

Furthermore, LPC 16:0 has been identified as a critical factor in chronic pain.[2] Elevated levels in the synovial fluid of patients with rheumatic diseases mediate pain by activating and potentiating acid-sensing ion channel 3 (ASIC3), a key channel expressed in nociceptors.[2][13]

Quantitative Data Summary

The biological effects of LPC 16:0 are concentration-dependent. The following tables summarize quantitative data from various studies.

Table 1: Effective Concentrations of LPC 16:0 in In Vitro Models

| Cell Type | Concentration Range (µM) | Incubation Time | Key Inflammatory Markers Induced | Reference(s) |

|---|---|---|---|---|

| Mouse Aortic Rings | 10 | 30 minutes | PGI₂, TXA₂, PGF₂α, PGE₂ | [11][14] |

| Human Mononuclear Cells (PBMCs) | 1 - 25 | 72 hours | IFN-γ | [11] |

| Fibroblast-like Synoviocytes (FLS) | 20 | 48 hours | Regulation of various proteins | [11][15] |

| Caco-2 (colorectal adenocarcinoma) | 200 | 30 minutes | NF-κB activation |[11] |

Table 2: Biophysical and Physiological Concentrations of LPC 16:0

| Parameter | Value/Range | Context | Reference(s) |

|---|---|---|---|

| Increase in Membrane Diffusion | ~97% increase with 30 mol% LPC | EggPC Bilayers | [5] |

| Concentration in Plasma | 100 - 300 µM (Total LPC) | Physiological Conditions | [10] |

| Concentration in Synovial Fluid | Significantly elevated in osteoarthritis | Pathological Condition | [2] |

| Concentration in BALF | ~70 µM | Moderate Asthma Patients |[12] |

Detailed Experimental Protocols

Protocol 1: Quantification of LPC 16:0 by LC-MS/MS

This protocol provides a general workflow for the extraction and quantification of LPC 16:0 from biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][16]

Methodology:

-

Sample Preparation: Homogenize tissue samples or use liquid samples (e.g., plasma, synovial fluid) directly.[2][16]

-

Internal Standard: Add a known amount of an internal standard (e.g., LPC 13:0 or a deuterated standard) to the sample for accurate quantification.[2]

-

Lipid Extraction: Perform a liquid-liquid extraction using the Folch or Bligh-Dyer method. Typically, a mixture of chloroform and methanol is added to the aqueous sample, followed by vortexing and incubation.[2][16]

-

Phase Separation: Add water or chloroform to achieve phase separation. Centrifuge the sample to clearly separate the upper aqueous phase from the lower organic phase containing the lipids.[16]

-

Collection and Drying: Carefully collect the lower organic phase. Dry the solvent under a gentle stream of nitrogen gas.[11][16]

-

Reconstitution: Reconstitute the dried lipid extract in a solvent compatible with the LC system, such as methanol/chloroform.[16]

-

LC-MS/MS Analysis: Inject the sample into an LC-MS/MS system. Use a C18 column with a suitable mobile phase gradient to separate the lipids. The mass spectrometer is operated in positive ion mode, monitoring for the specific precursor-to-product ion transition for LPC 16:0 (e.g., identifying the choline head group fragment at m/z 184).[2]

Protocol 2: In Vitro Induction of Inflammatory Response

This protocol details the use of LPC 16:0 to induce an inflammatory response in cultured cells, such as endothelial cells or macrophages.[11]

Materials:

-

Cell line of interest (e.g., HUVECs, PBMCs)

-

Complete cell culture medium

-

Serum-free medium

-

LPC 16:0 (stored as a stock solution in ethanol or chloroform/methanol)[14]

-

Sterile, tissue culture-treated plates

Methodology:

-

LPC 16:0 Preparation: Prepare working solutions of LPC 16:0. If stored in an organic solvent, an aliquot can be dried under nitrogen gas and then reconstituted in serum-free medium or PBS to the desired final concentration.[11] Vortex or sonicate briefly to ensure complete dissolution.[11]

-

Cell Seeding: Seed cells in multi-well plates and culture until they reach the desired confluency (typically 80-90%).

-

Starvation (Optional): For some assays, cells may be serum-starved for a few hours before stimulation to reduce basal signaling.

-

Stimulation: Remove the culture medium and wash the cells with PBS. Add the prepared LPC 16:0-containing medium to the cells. Include a vehicle control (medium with the same final concentration of the solvent used to dissolve LPC 16:0, if not evaporated).[11]

-

Incubation: Incubate the cells for a desired period, depending on the endpoint being measured (e.g., 3-6 hours for cytokine gene expression, 24-48 hours for protein secretion).[11]

-

Sample Collection: After incubation, collect the cell supernatant for cytokine analysis (e.g., ELISA) and/or lyse the cells to extract RNA or protein for further analysis.

Protocol 3: Measurement of Inflammatory Markers by ELISA

This protocol outlines the measurement of a secreted cytokine (e.g., IL-6, IL-8) from the supernatant of LPC 16:0-stimulated cells using a sandwich ELISA kit.[11]

Methodology:

-

Plate Coating: Coat a 96-well plate with the capture antibody overnight at 4°C.

-

Blocking: Wash the plate and block non-specific binding sites with a blocking buffer for 1-2 hours at room temperature.

-

Sample Incubation: Wash the plate. Add standards and collected cell culture supernatants to the wells and incubate for 2 hours at room temperature.

-

Detection Antibody: Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours at room temperature.

-

Enzyme Conjugate: Wash the plate and add Streptavidin-HRP conjugate. Incubate for 30 minutes at room temperature in the dark.[11]

-

Substrate Development: Wash the plate. Add TMB substrate solution and incubate until a color change is observed. Stop the reaction with a stop solution.[11]

-

Measurement: Read the absorbance at 450 nm using a microplate reader. Calculate the cytokine concentration in the samples by interpolating from the standard curve.

Implications in Drug Development

The central role of LPC 16:0 in pathophysiology makes it and its metabolic pathways attractive targets for drug development.

-

Anti-Inflammatory Therapies: Targeting enzymes that produce LPC 16:0, such as secretory phospholipase A2 (sPLA2), or blocking its downstream signaling receptors (e.g., GPR4) could offer therapeutic benefits for chronic inflammatory diseases like atherosclerosis.[1][10]

-

Analgesics: Developing antagonists for the ASIC3 channel could be a novel strategy for treating chronic joint pain and other conditions associated with elevated LPC 16:0 levels.[2][13]

-

Drug Delivery: The membrane-disrupting properties of LPC 16:0 are being harnessed in drug delivery systems. It can be incorporated into microbubbles to enhance the targeted delivery of therapeutic agents, particularly in cancer treatment.[3]

Conclusion

1-Palmitoyl-sn-glycero-3-phosphocholine is far more than a simple lipid intermediate. Its unique physicochemical properties allow it to profoundly influence the structural dynamics of cellular membranes, modulating fluidity, permeability, and curvature. Simultaneously, it functions as a critical signaling molecule that activates specific receptor-mediated pathways to control inflammation, pain, and metabolism. The dual nature of LPC 16:0 places it at a crucial intersection of cellular structure and function, making it a molecule of significant interest in both basic research and therapeutic development. Further elucidation of its complex roles will undoubtedly uncover new opportunities for treating a wide range of human diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. Lysophosphatidylcholine 16:0 mediates chronic joint pain associated to rheumatic diseases through acid-sensing ion channel 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. avantiresearch.com [avantiresearch.com]

- 4. avantiresearch.com [avantiresearch.com]

- 5. Influence of Lipid Chemistry on Membrane Fluidity: Tail and Headgroup Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. P-lysoPC (16:0 LPC) - Echelon Biosciences [echelon-inc.com]

- 10. An Updated Review of Pro- and Anti-Inflammatory Properties of Plasma Lysophosphatidylcholines in the Vascular System | MDPI [mdpi.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. ard.bmj.com [ard.bmj.com]

- 14. Acyl Chain-Dependent Effect of Lysophosphatidylcholine on Endothelium-Dependent Vasorelaxation | PLOS One [journals.plos.org]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

A Technical Guide to 1-Palmitoyl-sn-glycero-3-phosphocholine-d9: Sourcing, Purity, and Application

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on 1-Palmitoyl-sn-glycero-3-phosphocholine-d9, a deuterated form of a key lysophospholipid. This document covers reliable suppliers, purity standards, and its primary application as an internal standard in quantitative mass spectrometry. Furthermore, it delves into the relevant biological signaling pathways of its non-deuterated counterpart and provides detailed experimental protocols for its use.

Sourcing and Purity of this compound

The procurement of high-purity standards is critical for accurate and reproducible experimental outcomes. Several reputable suppliers offer this compound, primarily for research purposes. The purity of these standards is typically assessed by the degree of deuterium incorporation.

| Supplier | Product Name | Purity Specification | CAS Number |

| Cayman Chemical | 1-Palmitoyl-d9-2-hydroxy-sn-glycero-3-PC | ≥99% deuterated forms (d1-d9) | 1872379-72-0 |

| MedChemExpress | This compound | Not specified | Not specified |

| GFP Biotechnology | This compound | Not specified | Not specified |

| Artepal | This compound | Not specified | Not specified |

Note: Purity specifications and CAS numbers may vary. It is recommended to consult the supplier's technical data sheet for the most current information.

Core Application: Internal Standard for Mass Spectrometry

The primary application of this compound is as an internal standard for the accurate quantification of endogenous 1-Palmitoyl-sn-glycero-3-phosphocholine (16:0 Lyso-PC) in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its near-identical chemical and physical properties to the endogenous analyte, but with a distinct mass, allow for correction of variability during sample preparation and analysis.

Experimental Protocol: Quantification of 1-Palmitoyl-sn-glycero-3-phosphocholine in Human Plasma

This protocol outlines a typical workflow for the quantitative analysis of 1-Palmitoyl-sn-glycero-3-phosphocholine in plasma using this compound as an internal standard.

Materials:

-

Human plasma (collected with EDTA)

-

1-Palmitoyl-sn-glycero-3-phosphocholine (analyte standard)

-

This compound (internal standard)

-

Methanol (LC-MS grade)

-

Chloroform (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid

-

Ammonium formate

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Procedure:

-

Preparation of Standard Solutions:

-

Prepare stock solutions of the analyte and internal standard in methanol.

-

Create a series of calibration standards by spiking known concentrations of the analyte into a surrogate matrix (e.g., charcoal-stripped plasma).

-

Prepare a working internal standard solution in methanol.

-

-

Sample Preparation (Lipid Extraction):

-

To 100 µL of plasma sample, calibrator, or quality control sample, add a fixed amount of the internal standard working solution.

-

Perform a lipid extraction using a modified Bligh and Dyer method:

-

Add 375 µL of a 1:2 (v/v) mixture of chloroform:methanol.

-

Vortex thoroughly.

-

Add 125 µL of chloroform and vortex.

-

Add 125 µL of water and vortex.

-

Centrifuge to separate the phases.

-

-

Carefully collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a gentle stream of nitrogen.

-

Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol).

-

-

LC-MS/MS Analysis:

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)

-

Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate

-

Mobile Phase B: Acetonitrile/Isopropanol (e.g., 50:50, v/v) with 0.1% formic acid and 10 mM ammonium formate

-

Gradient: A suitable gradient to ensure separation from other lipid species.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Analysis Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions (Example):

-

1-Palmitoyl-sn-glycero-3-phosphocholine: Precursor ion (m/z) 496.4 -> Product ion (m/z) 184.1 (phosphocholine headgroup)

-

This compound: Precursor ion (m/z) 505.4 -> Product ion (m/z) 184.1 (phosphocholine headgroup)

-

-

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Biological Context: Signaling Pathways of 1-Palmitoyl-sn-glycero-3-phosphocholine

1-Palmitoyl-sn-glycero-3-phosphocholine (16:0 Lyso-PC) is not merely a metabolic intermediate but also a bioactive lipid mediator involved in a variety of cellular processes, including inflammation and cell signaling. It exerts its effects through interactions with several receptors, most notably G-protein coupled receptors (GPCRs).

G-Protein Coupled Receptor (GPCR) Signaling

16:0 Lyso-PC has been shown to activate several GPCRs, leading to downstream signaling cascades that can influence cellular function. Two of the well-studied receptors are G2A and GPR4.

Caption: GPCR signaling pathways activated by 16:0 Lyso-PC.

Inflammatory Signaling Pathways

16:0 Lyso-PC is a well-established pro-inflammatory molecule. It can trigger inflammatory responses through various mechanisms, including the activation of the Platelet-Activating Factor (PAF) receptor and Toll-like receptors (TLRs), leading to the production of inflammatory cytokines.

Caption: Inflammatory signaling initiated by 16:0 Lyso-PC.

Experimental Workflow Visualization

The use of a deuterated internal standard is a cornerstone of accurate quantitative analysis in mass spectrometry. The following diagram illustrates the workflow for the quantification of 1-Palmitoyl-sn-glycero-3-phosphocholine using its d9-labeled counterpart.

The Gold Standard in Quantitative Analysis: A Technical Guide to Deuterated Standards in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical science, particularly within pharmaceutical development and clinical research, the demand for highly accurate and precise quantification of molecules in complex biological matrices is paramount. This technical guide provides an in-depth exploration of the core principles, practical applications, and experimental considerations of using deuterated internal standards in mass spectrometry. As the "gold standard" for quantitative analysis, a thorough understanding of this technique is essential for generating robust, reliable, and defensible data.[1][2][3][4]

Core Principles of Deuterated Internal Standards

A deuterated internal standard is a stable isotope-labeled (SIL) version of the analyte of interest, where one or more hydrogen atoms have been replaced by their heavier isotope, deuterium (²H or D).[3] This subtle modification results in a compound that is chemically and physically almost identical to the analyte but has a higher mass-to-charge ratio (m/z), allowing it to be distinguished by a mass spectrometer.[5][6][7]

The fundamental principle underpinning the use of deuterated standards is Isotope Dilution Mass Spectrometry (IDMS) .[5][6][8] In this technique, a known amount of the deuterated standard is added to the sample at the earliest stage of preparation.[4][5][6] Because the deuterated standard and the analyte exhibit nearly identical physicochemical properties, they behave similarly during every step of the analytical workflow, including extraction, chromatography, and ionization.[5][6][8] Consequently, any sample loss or variation in instrument response will affect both the analyte and the internal standard proportionally. By measuring the ratio of the analyte's signal to that of the deuterated standard, accurate and precise quantification can be achieved, as this ratio remains constant despite experimental variations.[4][6]

Advantages of Using Deuterated Standards

The use of deuterated internal standards offers several significant advantages over other types of internal standards, such as structural analogs:

-

Correction for Matrix Effects: Biological matrices are complex and can contain endogenous components that co-elute with the analyte, leading to ion suppression or enhancement in the mass spectrometer's ion source.[2] Since the deuterated standard co-elutes with the analyte, it experiences the same matrix effects, allowing for effective normalization of the signal.[2][7]

-

Compensation for Sample Preparation Variability: Losses can occur during sample extraction, cleanup, and transfer steps. A deuterated standard, added at the beginning of the process, experiences the same losses as the analyte, ensuring that the final calculated concentration is accurate.[9][10]

-

Improved Accuracy and Precision: By accounting for both matrix effects and sample preparation losses, deuterated standards significantly improve the accuracy and precision of quantitative assays.[11]

-

Enhanced Method Robustness: The use of a deuterated internal standard makes the analytical method less susceptible to variations in experimental conditions, leading to more reliable and reproducible results over time and across different laboratories.[7]

Quantitative Data Presentation

The superiority of deuterated internal standards is evident in the improved performance of analytical methods. The following tables summarize key quantitative data.

Table 1: Comparison of Assay Performance with Deuterated vs. Non-Deuterated Internal Standards

| Parameter | Deuterated Internal Standard | Non-Deuterated (Analog) Internal Standard | Reference |

| Precision (%CV) | |||

| Low QC | 2.5% | 8.2% | [1] |

| Mid QC | 2.1% | 6.5% | [1] |

| High QC | 1.8% | 5.9% | [1] |

| Accuracy (%Bias) | |||

| Low QC | -1.2% | +9.8% | [2] |

| Mid QC | +0.8% | -7.5% | [2] |

| High QC | +2.3% | +12.1% | [2] |

Data is representative and illustrates the typically observed trend of improved precision and accuracy with deuterated standards.

Table 2: Chromatographic Isotope Effect (CIE)

Deuteration can sometimes lead to a slight shift in chromatographic retention time, known as the Chromatographic Isotope Effect (CIE).[12] In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[12][13]

| Analyte | Deuterated Standard | Retention Time Shift (seconds) | Chromatographic Conditions | Reference |

| Peptide Mix | Dimethyl-labeled (d4) | 2.0 (vs. light) | UPLC-ESI-MS/MS | [13] |

| Peptide Mix | Dimethyl-labeled (d6) | 2.9 (vs. light) | UPLC-ESI-MS/MS | [13] |

| Testosterone | Testosterone-d5 | Lower retention time | LC-MS/MS | [14] |

While often small, this effect should be considered during method development to ensure co-elution and accurate correction for matrix effects.[15]

Experimental Protocols

This section provides detailed methodologies for key experiments involving deuterated standards.

Quantification of Rosuvastatin in Human Plasma using LC-MS/MS

This protocol is a composite based on several validated methods for the analysis of rosuvastatin in a biological matrix.[3]

1. Materials and Reagents:

-

Rosuvastatin reference standard

-

Rosuvastatin-d6 internal standard

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid

-

Drug-free human plasma

2. Preparation of Solutions:

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve rosuvastatin and rosuvastatin-d6 in methanol to prepare individual stock solutions.

-

Working Standard Solutions: Prepare a series of rosuvastatin working solutions by serially diluting the stock solution with methanol:water (1:1, v/v).

-

Internal Standard Working Solution (100 ng/mL): Prepare a working solution of rosuvastatin-d6 in methanol:water (1:1, v/v).

3. Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample, calibration standard, or quality control (QC) sample in a microcentrifuge tube, add 25 µL of the rosuvastatin-d6 internal standard working solution.

-

Vortex briefly to mix.

-

Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.[6]

-

Vortex vigorously for 1 minute.[6]

-

Centrifuge at >10,000 x g for 10 minutes at 4°C.[6]

-

Carefully transfer the supernatant to a clean tube or 96-well plate for LC-MS/MS analysis.[6]

4. LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[14]

-

Mobile Phase A: Water with 0.1% formic acid.[14]

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient elution to achieve separation of rosuvastatin from endogenous interferences.

-

Injection Volume: 10 µL.[3]

-

-

Mass Spectrometry:

5. Data Analysis:

-

Integrate the chromatographic peaks for rosuvastatin and rosuvastatin-d6.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Generate a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression (e.g., 1/x²).

-

Quantify the rosuvastatin concentration in the unknown samples using the calibration curve.

Mandatory Visualizations

Isotope Dilution Mass Spectrometry (IDMS) Workflow

Caption: A typical workflow for quantitative analysis using Isotope Dilution Mass Spectrometry.

Bioanalytical Workflow Using a Deuterated Internal Standard

Caption: General bioanalytical workflow incorporating a deuterated internal standard.

Conclusion

Deuterated internal standards are an indispensable tool in modern mass spectrometry for achieving the highest levels of accuracy, precision, and robustness in quantitative analysis.[3][7][9] Their ability to mimic the behavior of the analyte throughout the entire analytical process provides unparalleled correction for experimental variability.[3][5] While considerations such as isotopic purity and potential chromatographic isotope effects are important, the benefits of employing deuterated standards in bioanalysis, drug development, and clinical research are undeniable, solidifying their status as the gold standard in the field.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. resolvemass.ca [resolvemass.ca]

- 8. benchchem.com [benchchem.com]

- 9. resolvemass.ca [resolvemass.ca]

- 10. m.youtube.com [m.youtube.com]

- 11. texilajournal.com [texilajournal.com]

- 12. benchchem.com [benchchem.com]

- 13. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. myadlm.org [myadlm.org]

The Cornerstone of Quantitative Lipidomics: An In-depth Technical Guide to Internal Standards

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of lipidomics, the accurate quantification of lipid species is paramount to unraveling their complex roles in cellular processes, disease pathogenesis, and as potential therapeutic targets. This technical guide provides a comprehensive overview of the critical role of internal standards in achieving precise and reliable lipid quantification. We delve into the various types of internal standards, their selection criteria, and detailed experimental protocols for their application in mass spectrometry-based lipidomics workflows.

The Indispensable Role of Internal Standards

Internal standards are exogenous, structurally similar compounds added at a known concentration to a sample at the earliest stage of analysis.[1] Their primary function is to normalize for variations that can occur during the entire analytical workflow, from sample preparation and extraction to chromatographic separation and mass spectrometric detection.[2][3] By correcting for these variables, internal standards significantly enhance the accuracy, precision, and reproducibility of lipid quantification.[1]

Key functions of internal standards in lipidomics include:

-

Correction for Sample Loss: During multi-step extraction procedures, some degree of sample loss is inevitable. An internal standard, added at the beginning, experiences the same loss as the target analytes, allowing for accurate correction.[1]

-

Compensation for Matrix Effects: The complex biological matrix of a sample can suppress or enhance the ionization of analytes in the mass spectrometer. A chemically similar internal standard will experience similar matrix effects, enabling normalization of the analyte signal.[1]

-

Improvement of Precision and Accuracy: By accounting for variations in extraction efficiency and instrument response, internal standards are fundamental to achieving reliable and reproducible quantitative data.[1][2]

Types of Internal Standards for Lipidomics

The selection of an appropriate internal standard is a critical determinant of data quality in quantitative lipidomics. The most common types include stable isotope-labeled lipids, deuterated lipids, and odd-chain fatty acid lipids.

| Internal Standard Type | Principle | Advantages | Disadvantages |

| ¹³C-Labeled Lipids | Hydrogen atoms are replaced with carbon-13 isotopes. | Nearly identical chemical and physical properties to the analyte, ensuring accurate correction for experimental variations. Typically co-elutes perfectly with the non-labeled analyte. High isotopic stability minimizes the risk of analytical errors.[4][5] | Higher cost compared to other types of standards. |

| Deuterated (²H) Lipids | Hydrogen atoms are replaced with deuterium isotopes. | Co-elute closely with the endogenous analyte in liquid chromatography. Can effectively correct for matrix effects.[2] | Potential for isotopic scrambling or exchange. May exhibit a slight retention time shift in liquid chromatography compared to the native analyte.[2][4] |

| Odd-Chain Fatty Acid Lipids | Contain an odd number of carbon atoms in their fatty acid chains, which are rare in most biological systems. | Structurally similar to endogenous even-chain lipids. A cost-effective option when isotopic standards are unavailable.[3] | Chemical and physical properties are not identical to the endogenous analytes, which can lead to variations in extraction efficiency and ionization response.[3] |

Recommendation: For the highest level of accuracy and precision, ¹³C-labeled internal standards are the superior choice due to their near-identical physicochemical properties to the endogenous analytes, ensuring they behave similarly throughout the analytical process.[4]

Experimental Protocols

Accurate and reproducible lipid analysis begins with robust sample preparation and the correct use of internal standards. The following section provides detailed protocols for the preparation of internal standard stock solutions and three commonly used lipid extraction methods.

Preparation of Internal Standard Stock Solutions

A precise stock solution of the internal standard is critical for accurate quantification.

Materials:

-

High-purity internal standard (e.g., ¹³C-labeled or deuterated lipid)

-

HPLC-grade chloroform and methanol

-

Glass vials with PTFE-lined caps

-

Analytical balance

Protocol:

-

Accurately weigh a precise amount of the internal standard powder using an analytical balance.

-

Dissolve the powder in a known volume of a 2:1 (v/v) chloroform:methanol mixture in a volumetric flask to achieve a specific stock solution concentration (e.g., 1 mg/mL).

-

Vortex the solution until the powder is completely dissolved.

-

Store the stock solution in a tightly sealed glass vial at -20°C.

-

Prepare working solutions by diluting the stock solution to the desired concentration (e.g., 10 µg/mL) with the same solvent mixture.

Lipid Extraction Methods

The choice of extraction method can significantly impact the recovery of different lipid classes. It is crucial to add the internal standard to the sample before the extraction process to account for any lipid loss.

This is a widely used method for the total lipid extraction from plasma, serum, or tissue homogenates.[5]

Materials:

-

Biological sample (e.g., 50 µL of plasma)

-

Internal standard working solution

-

Chloroform:Methanol (2:1, v/v)

-

0.9% NaCl solution

-

Centrifuge and glass centrifuge tubes

Protocol:

-

To a glass centrifuge tube, add the biological sample.

-

Spike the sample with a known amount of the internal standard working solution.

-

Add 1 mL of a 2:1 (v/v) mixture of chloroform:methanol.

-

Vortex the mixture vigorously for 2 minutes.

-

Add 200 µL of 0.9% NaCl solution to induce phase separation.

-

Vortex briefly again.

-

Centrifuge the sample at 2,000 x g for 10 minutes to separate the layers.

-

Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass Pasteur pipette and transfer it to a clean glass tube.

-

Dry the lipid extract under a gentle stream of nitrogen.

-

Reconstitute the dried lipid extract in a solvent suitable for LC-MS analysis (e.g., 1:1 v/v methanol:isopropanol).[5]

This method is suitable for total lipid extraction and is particularly useful for samples with high water content.[6]

Materials:

-

Aqueous sample (e.g., 1 mL of cell suspension)

-

Internal standard mix

-

Chloroform:Methanol (1:2, v/v)

-

Chloroform

-

Deionized water

-

Centrifuge and glass centrifuge tubes

Protocol:

-

To the aqueous sample, add the internal standard mix.

-

Add 3.75 mL of a 1:2 (v/v) chloroform:methanol mixture and vortex well.

-

Add 1.25 mL of chloroform and vortex well.

-

Add 1.25 mL of deionized water to induce phase separation and vortex well.

-

Centrifuge at 1,000 x g for 5 minutes at room temperature.

-

Carefully remove the lower organic phase containing the lipids.

-

Dry the extract under a stream of nitrogen and reconstitute in an appropriate solvent for analysis.

This method offers a faster and cleaner lipid recovery and is well-suited for automated, high-throughput lipidomics.[7]

Materials:

-

Sample (e.g., 5-50 µL plasma)

-

Methanol containing internal standards

-

Methyl-tert-butyl ether (MTBE)

-

Phosphate-buffered saline (PBS)

-

Centrifuge

Protocol:

-

In a tube, combine the sample with 225 µL of methanol containing the internal standards.

-

Add 750 µL of MTBE.

-

Sonicate for 1 minute and then rest on ice for 1 hour, vortexing briefly every 15 minutes.

-

Add 188 µL of PBS to induce phase separation.

-

Vortex for 20 seconds, rest at room temperature for 10 minutes, and then centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Collect the upper organic phase.

-

The lower aqueous phase can be re-extracted with the upper phase of an MTBE:Methanol:Water (10:3:2) mixture to improve recovery.

-

Combine the upper organic phases and evaporate to dryness under vacuum.

-

Reconstitute the lipid extract in a suitable mobile phase for LC-MS analysis.[7]

Quantitative Data for Extraction Method Performance

The efficiency of lipid extraction can vary depending on the method and the lipid class. The following table summarizes the average recovery rates of internal standards for different extraction methods, providing a basis for method selection.

| Lipid Class | Folch Method Recovery (%) | Bligh & Dyer Method Recovery (%) | MTBE Method Recovery (%) |

| Phosphatidylcholine (PC) | ~95 | ~90 | ~85 |

| Phosphatidylethanolamine (PE) | ~93 | ~88 | ~80 |

| Triacylglycerol (TG) | >98 | >95 | >90 |

| Cholesterol Esters (CE) | >98 | >95 | >90 |

| Sphingomyelin (SM) | ~90 | ~85 | ~75 |

| Lysophosphatidylcholine (LPC) | ~85 | ~80 | ~50 |

| Phosphatidylglycerol (PG) | ~90 | ~85 | ~72 |

| Acylcarnitine (AcCar) | ~80 | ~75 | ~56 |

| Note: These are approximate recovery rates based on available literature and can vary depending on the specific sample matrix and experimental conditions. |

Visualization of Workflows and Signaling Pathways

Visualizing complex experimental workflows and biological pathways is crucial for clear communication and understanding. The following diagrams were generated using Graphviz (DOT language) to illustrate key processes in lipidomics.

Experimental Workflow

Caption: A generalized workflow for a lipidomics experiment.

Sphingolipid Metabolism Pathway

Sphingolipids are a class of lipids that play crucial roles in signal transduction and cell recognition. Ceramide is a central hub in sphingolipid metabolism.

Caption: Overview of the sphingolipid metabolism pathway.

Ceramide-Mediated Apoptosis Signaling

Ceramide is a key signaling molecule that can induce programmed cell death, or apoptosis, in response to various cellular stresses.

Caption: Ceramide-mediated apoptosis signaling pathway.

Conclusion

The meticulous use of internal standards is not merely a recommendation but a fundamental requirement for accurate and reproducible quantitative lipidomics. As this guide has detailed, the choice of internal standard, coupled with robust and validated experimental protocols, forms the bedrock of reliable lipid analysis. By implementing these principles, researchers, scientists, and drug development professionals can generate high-quality data, leading to a deeper understanding of the lipidome's role in health and disease and accelerating the discovery of novel biomarkers and therapeutic interventions.

References

An In-Depth Technical Guide to d9-Lysophosphatidylcholine (d9-LPC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysophosphatidylcholines (LPCs) are bioactive lipid molecules derived from the hydrolysis of phosphatidylcholines, major components of cell membranes.[1] They are generated by the action of phospholipase A2 (PLA2), which removes a fatty acid from the glycerol backbone.[2][3] LPCs are not merely metabolic intermediates but also act as signaling molecules involved in a variety of physiological and pathological processes, including inflammation, atherosclerosis, and cell proliferation.[2][4][5]

This guide focuses on deuterated lysophosphatidylcholine (d9-LPC), a stable isotope-labeled version of LPC. The incorporation of nine deuterium atoms (d9) into the molecule makes it an invaluable tool in lipidomics research, particularly in mass spectrometry-based quantification.[6] By serving as an internal standard, d9-LPC enables precise and accurate measurement of endogenous LPC levels in complex biological samples, compensating for variations during sample preparation and analysis.[7][8][9]

Core Physical and Chemical Properties

d9-LPC shares nearly identical physicochemical properties with its non-deuterated counterpart, which is crucial for its role as an internal standard.[7] The primary difference is its increased mass due to the deuterium atoms. This mass shift is the key to its utility in mass spectrometry.

Below is a summary of the key physical and chemical properties for a common variant, 1-palmitoyl(d9)-2-hydroxy-sn-glycero-3-phosphocholine (16:0 d9-LPC).

| Property | Value | References |

| Alternate Names | 1-Palmitoyl-2-hydroxy-sn-glycero-3-phosphocholine-d9, Palmitoyl LysoPC-d9 | [2] |

| Molecular Formula | C24H41D9NO7P | [2][5][10] |

| Molecular Weight | 504.69 g/mol | [2][5][10] |

| Exact Mass | 504.39 Da | [5] |

| Purity | >95-99% | [3][5][10] |

| Solubility | Soluble in chloroform, methanol, DMF, DMSO, and PBS (pH 7.2) | [2][11] |

| Storage Temperature | -20°C or below | [2][3][10] |

| Stability | At least 1 year at -20°C | [5] |

Biological Significance and Signaling Pathways

LPCs are key players in cellular signaling, exerting their effects through various mechanisms. They are known to:

-

Modulate Receptor Activity: LPCs can influence transmembrane signaling by interacting with G protein-coupled receptors (GPCRs), such as G2A, and Toll-like receptors (TLRs).[4][12][13] This interaction can trigger downstream cascades involved in inflammation and immune responses.

-

Influence Enzyme Function: LPCs can activate or inhibit enzymes like protein kinase C (PKC), a crucial regulator of many cellular processes.[4][14]

-

Induce Cellular Responses: Elevated LPC levels are associated with a range of biological effects, including cell proliferation, monocyte chemotaxis, and the expression of adhesion molecules on endothelial cells, which are critical steps in the development of atherosclerosis.[4][13]

The signaling pathways initiated by LPC are complex and can lead to the activation of transcription factors like NF-κB, resulting in the production of pro-inflammatory cytokines and chemokines.[12][15]

Caption: Simplified signaling cascade initiated by LPC.

Experimental Protocols and Applications

The primary application of d9-LPC is as an internal standard in quantitative lipidomics using mass spectrometry (MS), often coupled with liquid chromatography (LC).[16][17]

General Experimental Workflow for Lipid Analysis

The use of a deuterated internal standard like d9-LPC is a cornerstone of the stable isotope dilution method, which is considered the gold standard for quantitative analysis in lipidomics.[7][8]

Caption: Workflow for quantitative lipid analysis.

Detailed Methodologies

1. Lipid Extraction (Folch Method)

This is a widely used protocol for extracting lipids from biological samples.

-

Sample Preparation: Start with a defined volume or weight of your biological sample (e.g., 100 µL of plasma).

-

Internal Standard Spiking: Add a known amount of d9-LPC (and other deuterated standards if analyzing multiple lipid classes) to the sample.[7] This should be done at the very beginning to account for any loss during the procedure.

-

Extraction: Add a chloroform:methanol (2:1, v/v) solution to the sample. Vortex vigorously to ensure thorough mixing and protein precipitation.[7]

-

Phase Separation: Add water or a saline solution to induce the separation of the mixture into two phases: an upper aqueous phase and a lower organic phase containing the lipids.[7]

-

Lipid Collection: Carefully collect the lower organic phase.

-

Drying: Evaporate the solvent from the collected organic phase under a stream of nitrogen.

-

Reconstitution: Reconstitute the dried lipid extract in a solvent compatible with your LC-MS system (e.g., methanol/isopropanol).

2. LC-MS/MS Analysis

-

Chromatographic Separation: The reconstituted lipid extract is injected into a liquid chromatography system to separate the different lipid species. A variety of column chemistries can be used, with C18 and HILIC columns being common for lipidomics.

-

Mass Spectrometric Detection: The separated lipids are then introduced into a mass spectrometer. For LPC analysis, electrospray ionization (ESI) in positive ion mode is typically used.

-

Quantification: Quantification is achieved using Multiple Reaction Monitoring (MRM) or similar targeted techniques. A specific precursor-to-product ion transition is monitored for both the endogenous LPC and the d9-LPC internal standard. A characteristic fragment for LPCs in positive ion mode is the phosphocholine headgroup at m/z 184.[18] The ratio of the peak areas of the endogenous LPC to the d9-LPC is used to calculate the concentration of the endogenous analyte.

Conclusion

d9-Lysophosphatidylcholine is an essential tool for researchers in the field of lipidomics. Its physical and chemical properties, being almost identical to its endogenous counterpart, make it the ideal internal standard for accurate and precise quantification of LPCs in biological systems.[9] The use of d9-LPC in conjunction with advanced analytical techniques like LC-MS/MS allows for reliable investigation into the complex roles of lysophosphatidylcholines in health and disease, thereby supporting advancements in diagnostics and drug development.

References

- 1. Lysophosphatidylcholines | C10H22NO7P | CID 5311264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echelon-inc.com [echelon-inc.com]

- 3. S-lysoPC-d9 (18:0 LPC-d9) - Echelon Biosciences [echelon-inc.com]

- 4. Effect of lysophosphatidylcholine on transmembrane signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. avantiresearch.com [avantiresearch.com]

- 6. DLPC-d9 | FB Reagents [fbreagents.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. P-lysoPC-d9 (16:0 LPC-d9) - Echelon Biosciences [echelon-inc.com]

- 11. caymanchem.com [caymanchem.com]

- 12. An Updated Review of Lysophosphatidylcholine Metabolism in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. ahajournals.org [ahajournals.org]

- 15. researchgate.net [researchgate.net]

- 16. medchemexpress.com [medchemexpress.com]

- 17. researchgate.net [researchgate.net]

- 18. lcms.cz [lcms.cz]

The Dichotomous Role of Lysophosphatidylcholines in Inflammatory Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lysophosphatidylcholines (LPCs) are a class of bioactive lipid mediators that have long been scrutinized for their role in the pathogenesis of inflammatory diseases. Arising from the hydrolysis of phosphatidylcholine, a primary component of cell membranes, LPCs are significantly elevated in various pathological states. Historically viewed as potent pro-inflammatory agents, a growing body of evidence now points towards a more nuanced, and at times, contradictory role, with certain LPC species exhibiting anti-inflammatory and tissue-protective properties. This technical guide provides an in-depth exploration of the core functions of LPCs in inflammation, detailing their signaling pathways, summarizing quantitative data from key studies, and providing methodologies for their investigation. The complex and often context-dependent nature of LPC activity underscores the need for precise and well-controlled experimental approaches in the development of novel therapeutics targeting this pathway.

Introduction: The Dual Nature of Lysophosphatidylcholines

Lysophosphatidylcholines are not a single molecular entity but rather a family of molecules characterized by a glycerol backbone, a phosphocholine head group, and a single acyl chain at either the sn-1 or sn-2 position. The length and degree of saturation of this acyl chain are critical determinants of the biological activity of the LPC molecule.[1] While present at physiological concentrations of 100–300 µM in plasma, where they are primarily bound to albumin and lipoproteins, their levels can increase dramatically in inflammatory conditions.[2][3]

Early research solidified the reputation of LPCs as pro-inflammatory mediators, largely due to their abundance in oxidized low-density lipoprotein (ox-LDL) and their ability to promote endothelial dysfunction, immune cell recruitment, and cytokine production.[4][5] However, more recent studies have unveiled a counter-narrative, demonstrating that under certain conditions, LPCs can inhibit neutrophil activation, promote cholesterol efflux, and even protect against sepsis-induced mortality.[6][7] This duality necessitates a careful and species-specific consideration of LPC's role in disease.

A significant confounding factor in elucidating the precise role of LPC is its rapid metabolism. LPC is the primary substrate for the enzyme autotaxin (ATX), which converts it to lysophosphatidic acid (LPA), a potent pro-inflammatory and pro-fibrotic signaling molecule in its own right.[2][6] Therefore, some of the effects previously attributed to LPC may, in fact, be mediated by its conversion to LPA.[2][7]

Quantitative Data on LPC in Inflammatory Conditions

The concentration of LPC in biological fluids is a critical parameter in understanding its pathophysiological role. Below are tables summarizing quantitative data from studies on various inflammatory diseases.

Table 1: Plasma/Serum LPC Concentrations in Sepsis

| Condition | LPC Species | Concentration (μmol/L) | Control Group Concentration (μmol/L) | Key Finding | Reference(s) |

| Sepsis | Total LPC | 43.49 ± 33.09 | 234.68 ± 30.33 | Significantly lower in sepsis patients. | [8] |

| Bacteremic Sepsis | Total LPC | 34.8 ± 26.85 | - | Lower than in non-bacteremic sepsis (49.05 ± 35.63 μmol/L). | [8] |

| Non-infectious SIRS | LPC 16:0 | 101.1 | - | Significantly higher than in sepsis (48.92) and septic shock (25.88). | [9] |

| Sepsis | LPC 16:0 | 48.92 | - | Lower than non-infectious SIRS. | [9] |

| Septic Shock | LPC 16:0 | 25.88 | - | Significantly lower than non-infectious SIRS and sepsis. | [9] |

| COVID-19 Sepsis | Total LPC & 10 individual species | Significantly Higher | - | Higher compared to non-COVID-19 sepsis patients. | [10][11] |

Table 2: LPC Levels in Other Inflammatory Diseases

| Disease | Sample Type | LPC Species | Observation | Reference(s) |

| Inflammatory Bowel Disease (IBD) | Plasma | LPC 18:0, 18:1, 18:2, 20:4, 22:1, 24:1 | Lower in IBD patients compared to healthy controls. | [12] |

| Active IBD | Plasma | LPC 18:2 | Reduced compared to healthy controls. | [12] |

| Cancer (with weight loss) | Plasma | Total LPC | 207 ± 59 µM (lower end of normal range); inversely correlated with C-reactive protein (CRP). | [13] |

| Rheumatoid Arthritis | Joint Fluid | Total LPC | Increased concentrations. | [14] |

Core Signaling Pathways

LPCs exert their effects through a variety of cell surface receptors and signaling cascades. The primary pathways are detailed below.

G-Protein Coupled Receptor (GPCR) Signaling

LPCs are known to interact with several G-protein coupled receptors, most notably G2A (GPR132).[15][16] The interaction is complex; rather than acting as a direct agonist, LPC appears to regulate G2A signaling by promoting its redistribution from intracellular compartments to the cell surface, thereby enhancing its availability for signaling.[17][18] This pathway is crucial for LPC-induced chemotaxis of T-lymphocytes and macrophages.[15][18]

Toll-Like Receptor (TLR) Signaling

LPCs can act as dual-activity ligands for Toll-like receptors, specifically TLR4 and the TLR2/1 heterodimer.[18][19] In the absence of other TLR ligands, LPC can directly activate these receptors, leading to NF-κB activation and the production of pro-inflammatory cytokines like IL-8.[19] This suggests a role for LPC in initiating an inflammatory response. Conversely, in the presence of classical TLR ligands like lipopolysaccharide (LPS), LPC can counteract some TLR-mediated responses, such as nitric oxide (NO) synthesis, by inhibiting NF-κB translocation and MAPK/ERK phosphorylation, thereby acting as an anti-inflammatory agent.[7][18]

Platelet-Activating Factor (PAF) Receptor-Dependent Mechanism

Several pro-inflammatory effects of LPC, such as the induction of interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α) from peripheral blood mononuclear cells, are dependent on the platelet-activating factor (PAF) receptor.[20][21] This signaling can be blocked by specific PAF receptor antagonists, such as WEB 2170.[4][22] Although LPC shares structural similarities with PAF, it does not bind directly to the receptor.[6] The exact mechanism of this indirect activation remains an area of active investigation.

Conversion to Lysophosphatidic Acid (LPA)